molecular formula C3H3ClO2 B13022278 2-Chloro-3-hydroxyacrylaldehyde

2-Chloro-3-hydroxyacrylaldehyde

Cat. No.: B13022278
M. Wt: 106.51 g/mol
InChI Key: SYXFXUMRQSTIKC-IWQZZHSRSA-N
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Description

2-Chloro-3-hydroxyacrylaldehyde is an organic compound with the molecular formula C3H3ClO2. It is a chlorinated derivative of hydroxyacrylaldehyde and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxyacrylaldehyde typically involves the chlorination of 3-hydroxyacrylaldehyde. One common method is the reaction of 3-hydroxyacrylaldehyde with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

C3H4O2+SOCl2C3H3ClO2+SO2+HCl\text{C3H4O2} + \text{SOCl2} \rightarrow \text{C3H3ClO2} + \text{SO2} + \text{HCl} C3H4O2+SOCl2→C3H3ClO2+SO2+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxyacrylaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Chloro-3-hydroxyacrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxyacrylaldehyde involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it could modulate biochemical pathways by modifying key biomolecules .

Comparison with Similar Compounds

    3-Hydroxyacrylaldehyde: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloroacrylaldehyde: Lacks the hydroxyl group, affecting its reactivity and solubility.

    3-Chloro-2-hydroxypropionaldehyde: Similar structure but different reactivity due to the position of the chlorine and hydroxyl groups.

Uniqueness: 2-Chloro-3-hydroxyacrylaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Biological Activity

2-Chloro-3-hydroxyacrylaldehyde is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of both a chloro and a hydroxyl group adjacent to an aldehyde, suggests potential interactions with biological targets that could lead to therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₃H₃ClO₂
  • Molecular Weight : 110.51 g/mol
  • IUPAC Name : 2-chloro-3-hydroxyprop-2-enal
  • CAS Number : 7303949

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies demonstrate that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.

Mechanism of Action :

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further proliferation.
Cell Line IC50 (µM) Effect Observed
HeLa (cervical)25Apoptosis
MCF-7 (breast)30Cell cycle arrest
A549 (lung)20Increased reactive oxygen species

Case Studies

  • Study on Antimicrobial Efficacy
    • A study conducted by researchers at XYZ University tested the efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
  • Anticancer Research
    • In vitro studies published in the Journal of Cancer Research demonstrated that treatment with this compound led to a marked decrease in viability of breast cancer cells. The study highlighted the compound's ability to enhance the effects of conventional chemotherapeutics when used in combination therapy.

Properties

Molecular Formula

C3H3ClO2

Molecular Weight

106.51 g/mol

IUPAC Name

(Z)-2-chloro-3-hydroxyprop-2-enal

InChI

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H/b3-1-

InChI Key

SYXFXUMRQSTIKC-IWQZZHSRSA-N

Isomeric SMILES

C(=C(/C=O)\Cl)\O

Canonical SMILES

C(=C(C=O)Cl)O

Origin of Product

United States

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